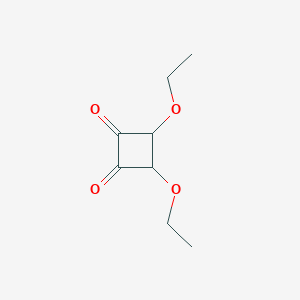
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate
Overview
Description
Dimethyl 1H-1,2,4-Triazole-3,5-dicarboxylate is a chemical compound with the CAS Number: 26663-15-0 . It has a molecular weight of 185.14 .
Synthesis Analysis
The synthesis of 1H-1,2,4-triazoles, including this compound, can be achieved through various methods. One such method involves a simple, efficient, and mild process from hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C4H7N3 . More detailed structural information may be available in databases like ChemSpider or the NIST Chemistry WebBook .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,4-triazoles are diverse. For instance, a multicomponent process enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines . Another reaction involves a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Mechanism of Action
Target of Action
Similar compounds such as 1-acyl-1h-[1,2,4]triazole-3,5-diamine analogues have been reported to inhibit cyclin-dependent kinases (cdks), specifically cdk1 and cdk2 . CDKs are crucial for cell cycle regulation and are often targeted in cancer therapies .
Mode of Action
Similar triazole derivatives have been shown to interact with their targets (such as cdks) and inhibit their activities . This inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Biochemical Pathways
Given the potential inhibition of cdks, it can be inferred that the compound may affect cell cycle regulation pathways .
Result of Action
Similar compounds have been shown to inhibit cellular proliferation in various human tumor cells, suggesting potential anti-cancer effects .
Advantages and Limitations for Lab Experiments
One of the main advantages of Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate is its versatility, as it can be used in various fields of research. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in some applications. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are many potential future directions for research on Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate. In medicinal chemistry, further studies are needed to explore the potential of this compound as a drug candidate for various diseases. In material science, this compound can be used as a building block for the synthesis of novel polymers and materials with unique properties. In agriculture, this compound can be further investigated as a plant growth regulator and pesticide. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Scientific Research Applications
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In material science, this compound has been explored as a building block for the synthesis of novel polymers and materials. In agriculture, this compound has been tested as a plant growth regulator and pesticide.
Safety and Hazards
properties
IUPAC Name |
dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-12-5(10)3-7-4(9-8-3)6(11)13-2/h1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVQCFVPDTUNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B3393383.png)



![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3393404.png)






![1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3393459.png)
